molecular formula C13H8Cl2INO B11181213 N-(3,5-dichlorophenyl)-2-iodobenzamide

N-(3,5-dichlorophenyl)-2-iodobenzamide

Cat. No.: B11181213
M. Wt: 392.02 g/mol
InChI Key: HCRLEJMGRDCVBE-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-iodobenzamide is a halogenated aromatic amide characterized by a 3,5-dichlorophenyl group attached via an amide linkage to a 2-iodobenzoyl moiety. The compound’s iodine substituent in the ortho position distinguishes it from related dichlorophenyl derivatives, influencing steric and electronic properties that may modulate biological activity and metabolic pathways .

Properties

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-iodobenzamide

InChI

InChI=1S/C13H8Cl2INO/c14-8-5-9(15)7-10(6-8)17-13(18)11-3-1-2-4-12(11)16/h1-7H,(H,17,18)

InChI Key

HCRLEJMGRDCVBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)I

Origin of Product

United States

Preparation Methods

Key Steps:

  • Activation of 2-Iodobenzoic Acid :

    • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride.

    • Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene under inert atmosphere.

    • Mechanism : Nucleophilic acyl substitution converts the carboxylic acid to the reactive acid chloride.

  • Amidation with 3,5-Dichloroaniline :

    • Stoichiometry : 1:1 molar ratio of acid chloride to aniline.

    • Base : Triethylamine (TEA) or pyridine to scavenge HCl.

    • Solvent : DCM, tetrahydrofuran (THF), or acetonitrile (MeCN).

    • Reaction Time : 4–12 hours at room temperature or reflux.

  • Purification :

    • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (yields: 70–85%).

    • Recrystallization : Ethanol/water or dichloromethane/hexane systems (purity >95%).

Example Procedure:

StepComponentQuantityConditions
12-Iodobenzoic acid5.0 g (20 mmol)Reflux with SOCl₂ (10 mL) in DCM (50 mL), 4 h
23,5-Dichloroaniline3.3 g (20 mmol)Add to acid chloride in DCM, TEA (4.2 mL), stir 12 h
3WorkupWash with NaHCO₃, brine; dry over MgSO₄
4PurificationColumn chromatography (hexane/EtOAc 7:3); yield: 78%

Direct Coupling Using Coupling Agents

For substrates sensitive to acid chlorides, carbodiimide-based coupling agents are employed.

Protocol Highlights:

  • Reagents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

  • Solvent : DMF or THF.

  • Advantages : Avoids harsh chlorination conditions; suitable for thermally labile substrates.

  • Yield : 65–75%, lower than acid chloride route due to side reactions.

Catalytic Methods for Industrial-Scale Synthesis

Large-scale production prioritizes atom economy and reduced waste.

Continuous Flow Reactor Synthesis

  • Conditions :

    • Residence Time : 10–15 minutes.

    • Temperature : 80–100°C.

    • Catalyst : Immobilized lipases or heterogeneous catalysts (e.g., Amberlyst-15).

  • Output : 90–95% conversion with in-line purification.

Microwave-Assisted Amidation

  • Parameters :

    • Power : 150–200 W.

    • Time : 20–30 minutes.

  • Yield : 80–85%, with reduced side products.

Synthesis of Key Precursors

3,5-Dichloroaniline Preparation

  • Bromination-Diazotization Route :

    • Brominate 2,4-dichloroaniline in HCl/H₂SO₄.

    • Diazotize with NaNO₂, followed by thermal decomposition to 3,5-dichlorobromobenzene.

    • Ammonolysis with NH₃ at 130–180°C (yield: 60–70%).

  • Decarbonylation of 5-Chloroisophthaloyl Chloride :

    • Catalyst : Pd/BaSO₄ (0.5–1.5 wt%).

    • Temperature : 270–280°C.

    • Yield : 88% 3,5-dichlorobenzoyl chloride, further converted to aniline.

2-Iodobenzoic Acid Derivatives

  • Iodination of Benzoic Acid :

    • Reagents : I₂, HNO₃, or KI/H₂O₂ in acetic acid.

    • Yield : 70–80% after recrystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acid Chloride70–85>95HighModerate
Coupling Agents65–7590–95ModerateLow
Flow Reactor90–95>98IndustrialHigh
Microwave80–85>95Lab-scaleModerate

Challenges and Optimization Strategies

  • Iodine Stability : Light-sensitive intermediates require amber glassware and inert atmospheres.

  • Byproduct Management :

    • Column Chromatography : Essential for removing unreacted aniline and diarylurea byproducts.

    • Crystallization : Ethanol/water systems improve purity but reduce yield by 5–10%.

  • Green Chemistry Approaches :

    • Solvent Recycling : DCM and THF recovery via distillation.

    • Catalyst Reuse : Pd/BaSO₄ retains activity for 5–7 cycles .

Scientific Research Applications

Chemistry: N-(3,5-dichlorophenyl)-2-iodobenzamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various coupling reactions.

Biology and Medicine: Its derivatives have been studied for their antimicrobial and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds :

N-(3,5-Dichlorophenyl)succinimide (NDPS)

  • Structure : Features a succinimide ring instead of a benzamide backbone.
  • Activity : Nephrotoxic fungicide metabolized to hydroxylated derivatives (e.g., 2-NDHSA) via cytochrome P450 enzymes .
  • Contrast : The absence of iodine and presence of a cyclic imide result in distinct metabolic activation pathways compared to the target compound.

Procymidone

  • Structure : Contains a cyclopropane dicarboximide core with a 3,5-dichlorophenyl group.
  • Activity : Broad-spectrum fungicide targeting Botrytis and Monilia spp. .
  • Contrast : The rigid cyclopropane ring enhances stability, whereas the target’s benzamide backbone may offer greater conformational flexibility.

3-(3,5-Dichlorophenyl)-N-(1-methyl)-2,4-dioxo-1-imidazolidinecarboxamide Structure: Imidazolidine dione core with dichlorophenyl and methyl substituents. Properties: Molecular weight 330.17 g/mol, m.p. 136°C, soluble in ethanol and acetone .

2-[(3-Iodobenzoyl)amino]benzamide Structure: 3-iodobenzoyl group vs. the target’s 2-iodo substitution. Relevance: Demonstrates how iodine position affects steric interactions and electronic distribution in benzamide derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Substituents
N-(3,5-Dichlorophenyl)-2-iodobenzamide* ~380 (estimated) Not reported Likely low water solubility 3,5-Cl₂Ph, 2-iodobenzamide
Procymidone 384.15 136 (analog) Ethanol, acetone 3,5-Cl₂Ph, cyclopropane dicarboximide
NDPS ~258 (estimated) Not reported Hydrophobic (requires metabolic activation) 3,5-Cl₂Ph, succinimide
2-[(3-Iodobenzoyl)amino]benzamide 399.15 Not reported Organic solvents 3-iodobenzoyl, benzamide

Q & A

Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)-2-iodobenzamide, and how can reaction progress be monitored?

The synthesis of aryl-substituted benzamides typically involves coupling a substituted aniline with an acyl chloride derivative. For N-(3,5-dichlorophenyl)-2-iodobenzamide, a plausible route is the reaction of 3,5-dichloroaniline with 2-iodobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) . Reaction progress can be monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis, purification via column chromatography (e.g., hexane/ethyl acetate gradient) is recommended. Confirm structural integrity using FT-IR (amide C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (aromatic protons and iodine coupling patterns), and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and confirm substitution patterns (e.g., meta-dichloro vs. para-iodo).
    • ¹³C NMR: Detect carbonyl (C=O, ~165 ppm) and iodine-adjacent carbons (deshielded due to heavy atom effect).
  • Infrared Spectroscopy (IR): Validate amide bond formation (N–H stretch ~3300 cm⁻¹; C=O ~1650 cm⁻¹).
  • LC-MS/MS: Assess purity and detect trace impurities (e.g., unreacted aniline or acyl chloride derivatives) .

Q. How can researchers design initial biological activity screens for this compound?

  • Antifungal Assays: Test against Botrytis cinerea (gray mold) or Fusarium spp. using agar dilution (MIC determination) or spore germination inhibition assays. Compare efficacy to structurally related fungicides like procymidone .
  • Enzyme Inhibition Studies: Screen for interactions with cytochrome P450 enzymes or succinate dehydrogenase (common targets for dichlorophenyl analogs) using fluorometric or spectrophotometric assays .

Advanced Research Questions

Q. How can the nephrotoxic potential of this compound be evaluated in preclinical models?

  • In Vivo Models: Administer the compound to Fischer 344 rats (oral gavage, 50–200 mg/kg) and monitor renal biomarkers (BUN, creatinine, Kim-1) over 24–72 hours. Compare to nephrotoxic analogs like N-(3,5-dichlorophenyl)succinimide (NDPS) .
  • Mechanistic Studies:
    • Oxidative stress markers: Measure glutathione (GSH) depletion and lipid peroxidation (MDA levels) in renal tissue.
    • Leukotriene involvement: Use inhibitors (e.g., MK-886) to assess leukotriene-mediated toxicity pathways .

Q. What analytical strategies are used to study metabolic pathways of this compound?

  • Metabolite Profiling: Incubate with rat liver microsomes (RLM) or human hepatocytes. Extract metabolites using SPE and analyze via LC-QTOF-MS with positive/negative ionization. Key metabolites may include hydroxylated or dehalogenated derivatives .
  • Isotope Tracing: Use ¹⁴C-labeled compound to track distribution in tissues (e.g., liver, kidney) via autoradiography .

Q. How can structure-activity relationship (SAR) studies optimize its biological activity?

  • Substitution Analysis: Synthesize analogs with varied halogenation (e.g., F, Br) or substituent positions (e.g., 3,4-dichloro vs. 3,5-dichloro). Test antifungal potency and nephrotoxicity.
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding to fungal CYP51 or mammalian renal transporters. Prioritize analogs with higher target affinity and lower cytotoxicity .

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